1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
Brand Name: Vulcanchem
CAS No.: 944937-28-4
VCID: VC2287495
InChI: InChI=1S/C19H31N3O2Si/c1-13(2)25(14(3)4,15(5)6)22-10-9-16-11-17(12-20-18(16)22)19(23)21(7)24-8/h9-15H,1-8H3
SMILES: CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)N(C)OC
Molecular Formula: C19H31N3O2Si
Molecular Weight: 361.6 g/mol

1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide

CAS No.: 944937-28-4

Cat. No.: VC2287495

Molecular Formula: C19H31N3O2Si

Molecular Weight: 361.6 g/mol

* For research use only. Not for human or veterinary use.

1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide - 944937-28-4

Specification

CAS No. 944937-28-4
Molecular Formula C19H31N3O2Si
Molecular Weight 361.6 g/mol
IUPAC Name N-methoxy-N-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxamide
Standard InChI InChI=1S/C19H31N3O2Si/c1-13(2)25(14(3)4,15(5)6)22-10-9-16-11-17(12-20-18(16)22)19(23)21(7)24-8/h9-15H,1-8H3
Standard InChI Key OUXUZOJXPBBCPZ-UHFFFAOYSA-N
SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)N(C)OC
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)N(C)OC

Introduction

Chemical Structure and Properties

Structural Features

1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide is characterized by a pyrrolo[2,3-b]pyridine core, which consists of a pyrrole ring fused with a pyridine ring. This bicyclic heterocyclic system is functionalized with two key moieties:

  • A triisopropylsilanyl (TIPS) protecting group at the N1 position

  • A carboxylic acid methoxy-methyl-amide functionality at the C5 position

The compound has a molecular formula of C19H31N3O2Si and a molecular weight of 361.56 g/mol. The triisopropylsilanyl group enhances the compound's stability and solubility in organic solvents, making it particularly useful in multi-step synthetic processes.

Physical and Chemical Properties

Based on the analysis of structurally related compounds, the following physical and chemical properties can be inferred for 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide:

PropertyExpected ValueRationale
Physical StateCrystalline solidTypical for related heterocyclic compounds
SolubilitySoluble in organic solvents (DCM, THF, DMSO)Due to presence of lipophilic groups
Storage Conditions2-8°C, protected from moistureSimilar to related pyrrolopyridines
StabilityStable under standard laboratory conditionsEnhanced by TIPS protection
ReactivityReactive at methoxy-methyl-amide groupFunctionalization potential

The TIPS group at the N1 position significantly influences the compound's properties by providing steric protection and enhanced lipophilicity, while the methoxy-methyl-amide group at C5 introduces potential for hydrogen bonding interactions.

Synthesis and Preparation Methods

General Synthetic Strategy

The synthesis of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide typically follows a multi-step process that can be outlined as follows:

  • Protection of the nitrogen at position 1 with a triisopropylsilyl group

  • Functionalization at the C5 position

  • Introduction of the methoxy-methyl-amide moiety

These steps require careful control of reaction conditions to ensure selectivity and high yields.

Detailed Synthetic Pathway

A proposed synthetic route for 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide is presented in Table 1.

Table 1: Proposed Synthetic Route for 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide

StepReactionReagents and ConditionsKey Considerations
1N1-ProtectionTIPSCl, NaH, THF, 0°C to rt, 12hAnhydrous conditions essential
2C5-Functionalizationn-BuLi or LDA, THF, -78°C, followed by CO2Temperature control critical
3Carboxylic Acid ActivationSOCl2 or (COCl)2, DCM, 0°C to rtExcluding moisture
4Amide FormationCH3ONHCH3·HCl, TEA or DIPEA, DCM, 0°C to rtMonitoring reaction completion

Synthetic Challenges

The synthesis of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide presents several challenges:

  • Regioselectivity during C5 functionalization

  • Maintaining the integrity of the TIPS protecting group throughout multiple synthetic steps

  • Achieving high yields in the amide formation step

  • Purification of the final product and intermediates

These challenges can be addressed through careful optimization of reaction conditions and purification methods.

Structural Comparison with Related Compounds

To better understand the unique features of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide, it is valuable to compare it with structurally related compounds.

Table 2: Comparative Analysis of Structurally Related Compounds

CompoundKey Structural DifferencesPotential Impact on Properties and Reactivity
5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridineBromo at C5 instead of carboxylic acid methoxy-methyl-amideMore reactive at C5; suitable as synthetic intermediate; different electronic properties
2-Methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-olMethyl at C2; hydroxyl at C5Different hydrogen bonding profile; altered electronic distribution; distinct biological activity potential
Unprotected 1H-pyrrolo[2,3-b]pyridine derivativesLacks TIPS protection at N1Lower stability; different solubility profile; reactive N-H site

This comparison highlights that the substitution pattern significantly influences physicochemical properties, reactivity, and potential biological activity. The carboxylic acid methoxy-methyl-amide functionality at C5 in the target compound provides unique opportunities for further transformations and potential interactions with biological targets.

Related pyrrolopyridine structures have shown activity in CSF1R inhibition, which is critical for neuroinflammation studies. The unique substitution pattern in 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may confer specific biological activities that warrant further investigation.

Research Applications

Medicinal Chemistry Applications

1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide has several potential applications in medicinal chemistry:

  • As a building block for constructing more complex bioactive molecules

  • As an intermediate in the synthesis of kinase inhibitors and other enzyme-targeting compounds

  • In structure-activity relationship studies for optimizing biological activity

The methoxy-methyl-amide functionality is particularly valuable as it can be transformed into various other functional groups, providing access to a diverse range of derivatives with potentially enhanced bioactivity.

Synthetic Methodology Development

The compound also serves as a model system for developing and refining synthetic methodologies:

  • Selective functionalization of heterocyclic systems

  • Protection strategies for sensitive functional groups

  • Optimization of amide formation reactions

  • Development of regioselective C-H activation protocols

These methodological advancements contribute to the broader field of organic synthesis and facilitate the preparation of complex heterocyclic compounds.

Spectroscopic and Analytical Applications

From an analytical perspective, 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide can serve as:

  • A reference compound for developing chromatographic methods for pyrrolopyridine derivatives

  • A model for NMR studies of heterocyclic systems

  • A standard for mass spectrometric analysis of silicon-containing heterocycles

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